REACTION_CXSMILES
|
C(O[C:4](=[O:8])[O:5][CH2:6][CH3:7])C.[H-].[Na+].[Cl:11][C:12]1[CH:13]=CC(O)=[C:16](C(=O)CC)[CH:17]=1.[OH-:23].[Na+].[C:25]1([CH3:31])C=CC=C[CH:26]=1>>[Cl:11][C:12]1[CH:17]=[CH:16][C:6]2[O:5][C:4](=[O:8])[C:25]([CH3:31])=[C:26]([OH:23])[C:7]=2[CH:13]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C(CC)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temperature for 60 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise via an addition funnel to the above solution
|
Type
|
TEMPERATURE
|
Details
|
The cloudy yellow-green mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to near reflux for 20 hrs
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
the organic layer is washed with H2O
|
Type
|
WASH
|
Details
|
The combined aqueous layers are washed with Et2O
|
Type
|
FILTRATION
|
Details
|
The resulting off-white precipitate is filtered
|
Type
|
WASH
|
Details
|
is washed with Et2O
|
Type
|
CUSTOM
|
Details
|
is dried
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=C(C(O2)=O)C)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.417 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |